2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide
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Overview
Description
2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a benzo[d][1,2,3]triazin-4-one moiety, and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, where the compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, this compound affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can have downstream effects on memory and learning processes .
Pharmacokinetics
Similar compounds have been found to be metabolically resistant to o-glucuronidation , which could potentially enhance the bioavailability of this compound
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, potentially improving memory and learning processes. This makes it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and differentiation of certain cancer cell lines, such as breast cancer cells . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling and improve cognitive function in neurodegenerative conditions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced neuroinflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes are essential for achieving the desired therapeutic effects and minimizing off-target interactions.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The thiazole and triazine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of functional materials, including sensors and catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzo[d][1,2,3]triazin-4-one analogs. Examples are:
Thiazole-4-carboxamide derivatives: These compounds share the thiazole ring and carboxamide group but differ in their substituents.
Benzo[d][1,2,3]triazin-4-one derivatives: These compounds have the triazine ring but may have different functional groups attached.
Uniqueness
The uniqueness of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide lies in its combination of the thiazole and benzo[d][1,2,3]triazin-4-one moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-16-12(8-22-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHREYFKDGESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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